molecular formula C18H19N3OS2 B2603140 2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1207000-25-6

2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2603140
CAS No.: 1207000-25-6
M. Wt: 357.49
InChI Key: MMZUGLPNHIHBNU-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the field of oncology. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative.

    Attachment of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group with cyclopentylthiol.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, as a pan-RAF inhibitor, it binds to the RAF kinase, inhibiting its activity and thereby blocking the MAPK/ERK signaling pathway. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(imidazo[2,1-b]thiazol-6-yl)ethanone
  • 1-(2-(2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone

Uniqueness

2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide stands out due to its unique cyclopentylthio group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other imidazo[2,1-b]thiazole derivatives. This structural feature could potentially enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-17(12-24-15-3-1-2-4-15)19-14-7-5-13(6-8-14)16-11-21-9-10-23-18(21)20-16/h5-11,15H,1-4,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZUGLPNHIHBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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